2-Chloro-9,9-diphenyl-9H-fluorene
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Overview
Description
2-Chloro-9,9-diphenyl-9H-fluorene: is an organic compound belonging to the fluorene family. It is characterized by the presence of a chlorine atom at the second position and two phenyl groups at the ninth position of the fluorene core. This compound is known for its unique structural properties, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9,9-diphenyl-9H-fluorene typically involves the chlorination of 9,9-diphenyl-9H-fluorene. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 9,9-diphenyl-9H-fluorene in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction until the completion, which can be monitored by thin-layer chromatography (TLC).
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of automated reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of 9,9-diphenyl-9H-fluorene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, dichloromethane).
Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: 9,9-diphenyl-9H-fluorene.
Scientific Research Applications
2-Chloro-9,9-diphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of fluorescent probes and dyes for biological imaging.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of organic semiconductors and materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-9,9-diphenyl-9H-fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, in drug development, the compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
- 2-Bromo-9,9-diphenyl-9H-fluorene
- 2-Iodo-9,9-diphenyl-9H-fluorene
- 2-Fluoro-9,9-diphenyl-9H-fluorene
Comparison: 2-Chloro-9,9-diphenyl-9H-fluorene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.
Properties
IUPAC Name |
2-chloro-9,9-diphenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQABCIBLOZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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